tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a tert-butyl carbamate group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted pyridines, boronic acids, and reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: In biological and medicinal research, tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H27BN2O4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H27BN2O4/c1-11-12(20-14(21)22-15(2,3)4)9-10-13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) |
InChI Key |
KRWMPYUYZQMNEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.